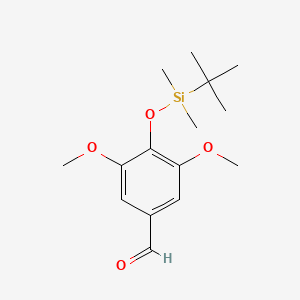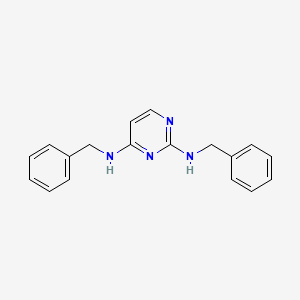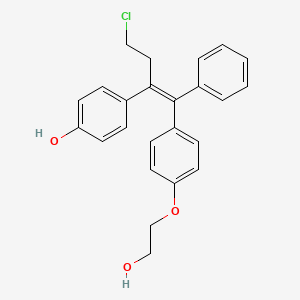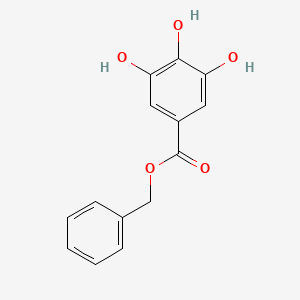![molecular formula C₂₆H₂₄FNO₅ B1144774 3'-(4-Fluorophenyl)-3,3'-dihydroxy-3-(1-methylethyl)-N,2'-diphenyl-[2,2'-bioxirane]-2-carboxamide CAS No. 887196-28-3](/img/new.no-structure.jpg)
3'-(4-Fluorophenyl)-3,3'-dihydroxy-3-(1-methylethyl)-N,2'-diphenyl-[2,2'-bioxirane]-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group, hydroxyl groups, and a carboxamide group, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide typically involves multiple steps, including the formation of the oxirane ring and the introduction of the fluorophenyl and carboxamide groups. One common method involves the reaction of 4-fluorophenyl isopropyl ketone with a suitable epoxide precursor under basic conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- 2-[(4-Fluorophenyl)(1-methylethyl)amino]-2-oxo-ethanesulfonic acid sodium salt
Uniqueness
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
887196-28-3 |
|---|---|
Fórmula molecular |
C₂₆H₂₄FNO₅ |
Peso molecular |
449.47 |
Sinónimos |
Dihydroxy Diepoxide Atorvastatin Impurity; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)



